molecular formula C10H19BrO B13181567 2-(Bromomethyl)-2-(butan-2-yl)oxane

2-(Bromomethyl)-2-(butan-2-yl)oxane

Katalognummer: B13181567
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: BYBCDFLUCINTBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-2-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and a butan-2-yl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(butan-2-yl)oxane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(hydroxymethyl)-2-(butan-2-yl)oxane using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-2-(butan-2-yl)oxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted oxanes.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form oxane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Substituted oxanes with functional groups such as hydroxyl, amino, or thiol groups.

    Elimination: Alkenes with varying degrees of substitution.

    Oxidation: Oxane derivatives with carbonyl or carboxyl groups.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-2-(butan-2-yl)oxane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-2-(butan-2-yl)oxane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-2-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Methyl)-2-(butan-2-yl)oxane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-2-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C10H19BrO

Molekulargewicht

235.16 g/mol

IUPAC-Name

2-(bromomethyl)-2-butan-2-yloxane

InChI

InChI=1S/C10H19BrO/c1-3-9(2)10(8-11)6-4-5-7-12-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

BYBCDFLUCINTBC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1(CCCCO1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.